The synthesis of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple synthetic steps. The initial phase focuses on constructing the benzothieno-pyrimidine core structure. This is followed by the introduction of various functional groups such as ethyl, phenyl, and sulfanyl under controlled reaction conditions.
Key steps in the synthesis may include:
The molecular structure of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide features several notable characteristics:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 503.7 g/mol |
InChI | InChI=1S/C28H29N3O2S2 |
SMILES | CCC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(C)C4=CC=CC=C4)C5=CC=CC=C5 |
This compound can undergo various chemical reactions due to its functional groups:
The products formed depend significantly on the specific reaction conditions employed during these processes .
The mechanism of action for 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves interactions with specific molecular targets within biological systems. These interactions may lead to the inhibition or activation of certain enzymes or receptors. The precise molecular pathways affected can vary based on the context of application but often include pathways associated with cell signaling and metabolic processes .
This compound exhibits several physical and chemical properties relevant to its applications:
Physical properties such as melting point and boiling point have not been extensively documented in available literature but would be essential for practical applications.
The applications of 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide are diverse:
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 13463-39-3
CAS No.: 52277-33-5